4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzonitrile core with two 9-phenyl-9H-carbazol-3-yl groups attached through an amino linkage. Its molecular formula is C48H33N3, and it is often utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile typically involves a multi-step process. One common method includes the Ullmann reaction, where carbazole derivatives are coupled with halogenated benzonitrile under copper catalysis. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce fully hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile primarily involves its ability to transport electrons efficiently. This is facilitated by the conjugated system present in the carbazole moieties, which allows for effective delocalization of electrons. The compound interacts with molecular targets such as electron-deficient materials in OLEDs, enhancing their performance and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 4-(9H-Carbazol-9-yl)phenylboronic Acid
Uniqueness
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile stands out due to its unique structural configuration, which provides superior electron transport properties compared to similar compounds. Its ability to form stable films and high thermal stability makes it particularly valuable in the development of advanced electronic devices .
Eigenschaften
CAS-Nummer |
873793-59-0 |
---|---|
Molekularformel |
C43H28N4 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
4-[bis(9-phenylcarbazol-3-yl)amino]benzonitrile |
InChI |
InChI=1S/C43H28N4/c44-29-30-19-21-33(22-20-30)45(34-23-25-42-38(27-34)36-15-7-9-17-40(36)46(42)31-11-3-1-4-12-31)35-24-26-43-39(28-35)37-16-8-10-18-41(37)47(43)32-13-5-2-6-14-32/h1-28H |
InChI-Schlüssel |
CEENSTOQTVRGGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=C(C=C4)C#N)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C92 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.